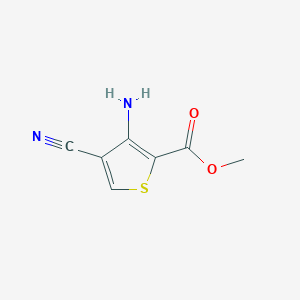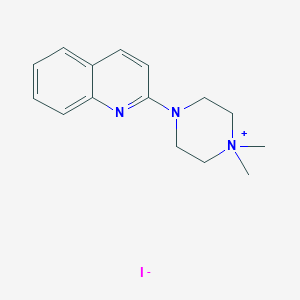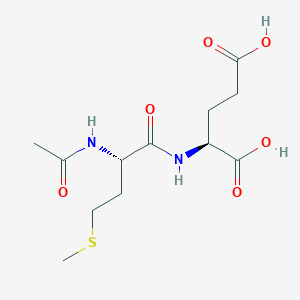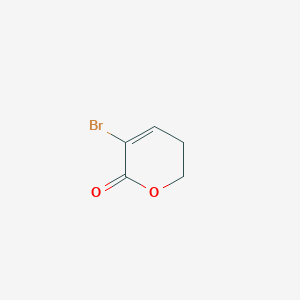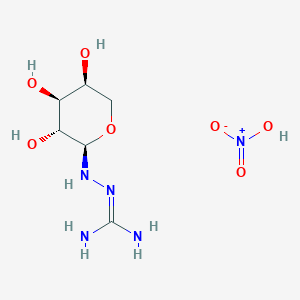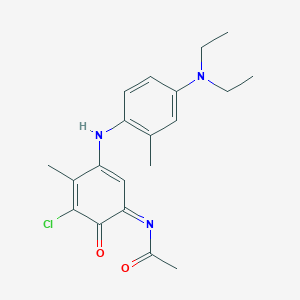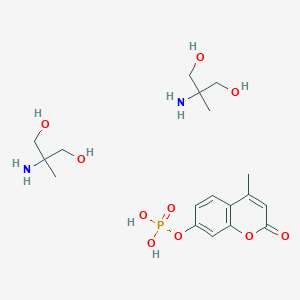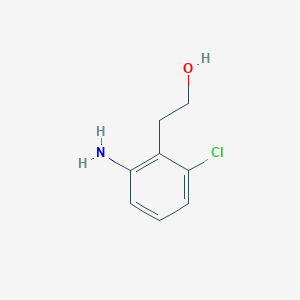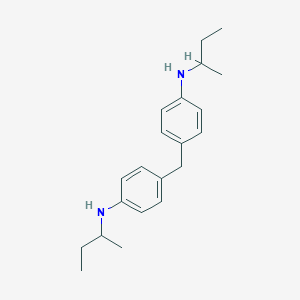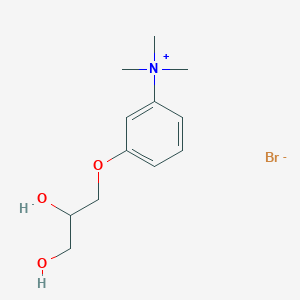
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide, also known as MDPB, is a quaternary ammonium compound that has been widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
Mechanism Of Action
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide acts as a potent and selective agonist of the μ-opioid receptor. It binds to the receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. This results in the analgesic and euphoric effects associated with opioids.
Biochemical And Physiological Effects
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been shown to produce potent analgesic effects in animal models of acute and chronic pain. It also produces dose-dependent antinociceptive effects in thermal and mechanical pain tests. Additionally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been shown to produce rewarding effects in animal models of addiction, suggesting its potential as a treatment for opioid addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research is its high potency and selectivity for the μ-opioid receptor. This allows for precise investigation of the receptor's role in pain management and addiction. However, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide in scientific research. One area of interest is the development of more potent and selective agonists of the μ-opioid receptor for the treatment of pain and addiction. Additionally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide could be used in combination with other compounds to investigate the synergistic effects of multiple agonists on the μ-opioid receptor. Finally, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide could be used in studies to investigate the role of the μ-opioid receptor in other physiological processes, such as immune function and stress response.
In conclusion, (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a potent and selective agonist of the μ-opioid receptor that has been widely used in scientific research. Its high potency and selectivity make it a valuable tool compound for investigating the role of the μ-opioid receptor in pain management and addiction. While (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has limitations in terms of solubility, it remains an important tool for scientific research, and there are several potential future directions for its use.
Synthesis Methods
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can be synthesized by reacting 3-(2,3-dihydroxypropoxy)benzaldehyde with trimethylamine and then quaternizing the resulting tertiary amine with methyl bromide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has been extensively used as a tool compound in scientific research to investigate the μ-opioid receptor. It has been used in binding assays, electrophysiological experiments, and behavioral studies. (m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has also been used in animal models to study the role of the μ-opioid receptor in pain management and addiction.
properties
CAS RN |
109731-98-8 |
|---|---|
Product Name |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Molecular Formula |
C12H20BrNO3 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
[3-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)10-5-4-6-12(7-10)16-9-11(15)8-14;/h4-7,11,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XXKVUMVKGKQORA-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OCC(CO)O.[Br-] |
synonyms |
(m-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



